
Spectroscopic Profile of 6-Amino-benzooxazole-
2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Amino-benzooxazole-2-thiol

Cat. No.: B1283114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic compound 6-Amino-benzooxazole-2-thiol. Due to the limited availability of

directly published complete spectra for this specific molecule, this document combines reported

data for structurally related compounds with predicted values based on established

spectroscopic principles. This guide also outlines detailed experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

essential for the characterization of benzoxazole derivatives.

Introduction
6-Amino-benzooxazole-2-thiol is a member of the benzoxazole family, a class of heterocyclic

compounds that are of significant interest in medicinal chemistry and drug development.

Benzoxazole derivatives are known to exhibit a wide range of biological activities. Accurate

structural elucidation through spectroscopic methods is a critical step in the synthesis and

development of new therapeutic agents based on this scaffold.

Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for 6-Amino-
benzooxazole-2-thiol and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H-4 ~7.0-7.2 d ~8.0

H-5 ~6.6-6.8 dd ~8.0, ~2.0

H-7 ~6.9-7.1 d ~2.0

-NH₂ ~5.0-6.0 br s -

Chemical shift

can vary with

concentration

and temperature.

-SH ~12.0-13.0 br s -

Thiol proton

chemical shift

can be highly

variable and may

exchange with

solvent.

-NH (thione

tautomer)
~11.0-12.0 br s -

In the thione

tautomer, this

proton is

attached to the

ring nitrogen.

¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 (C=S) ~180-190
Thione carbon is significantly

deshielded.

C-4 ~110-115

C-5 ~115-120

C-6 ~140-145
Carbon bearing the amino

group.

C-7 ~100-105

C-8 (C-O) ~145-150

C-9 (C-N) ~135-140

Note: The predicted chemical shifts are based on data from related benzoxazole derivatives,

including 6-nitrobenzo[d]oxazol-2-amine and 6-methylbenzo[d]oxazol-2-amine[1]. The

presence of the amino group at the 6-position is expected to cause an upfield shift (to lower

ppm values) for the aromatic protons and carbons compared to the unsubstituted benzoxazole-

2-thiol.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.9b02702
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (Amino) 3400-3200 Medium, Doublet

S-H Stretch (Thiol) 2600-2550 Weak

C=S Stretch (Thione) 1200-1050 Medium-Strong

Aromatic C-H Stretch 3100-3000 Medium

C=N Stretch 1640-1610 Medium

C-N Stretch 1350-1250 Medium

C-O Stretch 1250-1200 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition.

Ion Expected m/z Notes

[M+H]⁺ 167.02
Molecular ion peak

(protonated).

[M]⁺ 166.01 Molecular ion peak.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or similar,

operating at a proton frequency of 400 MHz or higher.

Sample Preparation:

Weigh approximately 5-10 mg of the purified 6-Amino-benzooxazole-2-thiol sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be used to aid

dissolution.

The solution should be clear and free of any particulate matter.

Data Acquisition:

¹H NMR: Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient

number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a

relaxation delay of 1-2 seconds.

¹³C NMR: A wider spectral width (0-200 ppm) is required. Due to the lower natural

abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are typically necessary. Proton decoupling is used to simplify the

spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition:

The mass spectrometer is typically operated in positive or negative ion mode to detect the

molecular ion and its fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

confirm the elemental composition of the compound.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

tautomeric forms of 6-Amino-benzooxazole-2-thiol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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